5-chloro-1H-indazole-3-carbaldehyde
Overview
Description
5-chloro-1H-indazole-3-carbaldehyde: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro substituent at the 5-position and an aldehyde group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
5-Chloro-1H-indazole-3-carbaldehyde is a derivative of the indazole family . Indazole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .
Mode of Action
It is known that indazole derivatives can undergo c–c and c–n coupling reactions and reductions easily . This property makes them efficient chemical precursors for generating biologically active structures .
Biochemical Pathways
Indazole derivatives are known to be involved in the synthesis of various heterocyclic derivatives .
Pharmacokinetics
It is known that the compound is stable under normal conditions .
Result of Action
Indazole derivatives have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Cellular Effects
Some indazole derivatives have been reported to inhibit cell growth , suggesting that 5-chloro-1H-indazole-3-carbaldehyde may have similar effects
Molecular Mechanism
Indazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-chloro-1H-indazole-3-carbaldehyde typically begins with commercially available starting materials such as 5-chloroindole or 5-chloro-1H-indazole.
Reaction Steps: One common method involves the formylation of 5-chloro-1H-indazole using Vilsmeier-Haack reaction conditions. This involves the reaction of 5-chloro-1H-indazole with a mixture of phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 3-position.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-chloro-1H-indazole-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: 5-chloro-1H-indazole-3-carboxylic acid.
Reduction: 5-chloro-1H-indazole-3-methanol.
Substitution: Various 5-substituted-1H-indazole-3-carbaldehyde derivatives.
Scientific Research Applications
Chemistry: 5-chloro-1H-indazole-3-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various indazole derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways.
Medicine: The compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its derivatives are being investigated for their ability to target specific molecular pathways in diseases.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. It is also utilized in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- 5-chloro-1H-indole-3-carbaldehyde
- 5-chloro-1H-indazole-3-carboxylic acid
- 5-chloro-1H-indazole-3-methanol
Comparison:
- 5-chloro-1H-indole-3-carbaldehyde: Similar structure but belongs to the indole family. It lacks the nitrogen atom in the indazole ring, which can affect its reactivity and biological activity.
- 5-chloro-1H-indazole-3-carboxylic acid: The carboxylic acid group makes it more acidic and less reactive towards nucleophiles compared to the aldehyde group in 5-chloro-1H-indazole-3-carbaldehyde.
- 5-chloro-1H-indazole-3-methanol: The alcohol group is less reactive than the aldehyde group, making it less suitable for certain chemical reactions.
Uniqueness: this compound is unique due to the presence of
Properties
IUPAC Name |
5-chloro-2H-indazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQELXOTYHCBYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622089 | |
Record name | 5-Chloro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102735-84-2 | |
Record name | 5-Chloro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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